molecular formula C11H13NO B13369207 6-Isopropenyl-3-methyl-2-oxo-3-cyclohexene-1-carbonitrile

6-Isopropenyl-3-methyl-2-oxo-3-cyclohexene-1-carbonitrile

Cat. No.: B13369207
M. Wt: 175.23 g/mol
InChI Key: DJAKMCJQJRMQLC-RGURZIINSA-N
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Description

6-Isopropenyl-3-methyl-2-oxo-3-cyclohexene-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexene ring, a nitrile group, and an isopropenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropenyl-3-methyl-2-oxo-3-cyclohexene-1-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of the nitrile group and the isopropenyl substituent. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated control systems and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Isopropenyl-3-methyl-2-oxo-3-cyclohexene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The isopropenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Isopropenyl-3-methyl-2-oxo-3-cyclohexene-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism by which 6-Isopropenyl-3-methyl-2-oxo-3-cyclohexene-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and influencing metabolic processes. The exact mechanism can vary depending on the context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexene: A simpler compound with a similar cyclohexene ring structure but lacking the nitrile and isopropenyl groups.

    Cyclohexene: The parent compound of the cyclohexene family, without any substituents.

    Isopropenylcyclohexene: Similar to 6-Isopropenyl-3-methyl-2-oxo-3-cyclohexene-1-carbonitrile but without the nitrile group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(6R)-3-methyl-2-oxo-6-prop-1-en-2-ylcyclohex-3-ene-1-carbonitrile

InChI

InChI=1S/C11H13NO/c1-7(2)9-5-4-8(3)11(13)10(9)6-12/h4,9-10H,1,5H2,2-3H3/t9-,10?/m0/s1

InChI Key

DJAKMCJQJRMQLC-RGURZIINSA-N

Isomeric SMILES

CC1=CC[C@H](C(C1=O)C#N)C(=C)C

Canonical SMILES

CC1=CCC(C(C1=O)C#N)C(=C)C

Origin of Product

United States

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